molecular formula C6H9Br B054702 Bicyclo[2.1.1]hexane, 2-bromo-(9CI) CAS No. 120159-43-5

Bicyclo[2.1.1]hexane, 2-bromo-(9CI)

Cat. No. B054702
M. Wt: 161.04 g/mol
InChI Key: BPBRHLYWEZJHFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bicyclo[2.1.1]hexanes has been achieved through various innovative approaches. A notable method involves visible light-driven intramolecular crossed [2 + 2] photocycloadditions of styrene derivatives, facilitating the formation of bicyclo[2.2.1]hexanes with high yields. This technique allows for further functionalization, showcasing the scaffold's adaptability (Rigotti & Bach, 2022). Another approach utilizes photochemistry for the efficient and modular creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules through [2 + 2] cycloaddition, highlighting the strategy's utility in accessing sp3-rich chemical spaces (Herter et al., 2022).

Molecular Structure Analysis

The molecular structure and conformation of bicyclo[2.1.1]hexane derivatives have been extensively studied. X-ray crystallography and ab initio calculations reveal intricate details about the molecular geometry, including bond lengths and angles. These studies provide insights into the electronic and steric interactions within the bicyclo[2.1.1]hexane framework, influencing its chemical behavior and reactivity (Forman et al., 1998).

Chemical Reactions and Properties

Bicyclo[2.1.1]hexane derivatives undergo a variety of chemical reactions, including cycloadditions, ring expansions, and functionalization processes. These reactions are often influenced by the unique strained structure of the bicyclo[2.1.1]hexane scaffold, which can lead to the formation of novel compounds with complex architectures. The synthesis and solvolysis of derivatives, as well as their reactions under different conditions, demonstrate the scaffold's versatility and potential for creating diverse molecular entities (Bentley et al., 1995).

Future Directions

The future directions for the research and development of Bicyclo[2.1.1]hexanes involve expanding the toolbox of available bicyclic structures . There is a need to fully exploit the rich chemical space surrounding the [2.1.1] platform . This includes exploring new atom and exit-vector arrangements for [2.1.1] scaffolds .

properties

IUPAC Name

2-bromobicyclo[2.1.1]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-6-3-4-1-5(6)2-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBRHLYWEZJHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobicyclo[2.1.1]hexane

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